2-Propanone, O-(2-hydroxypropyl)oxime, also known as Propan-2-one O-(2-hydroxyethyl)oxime, is an organic compound with the molecular formula and a molecular weight of 117.15 g/mol. This compound is characterized by the presence of both a ketone and an oxime functional group, which contributes to its reactivity and potential applications in various fields such as pharmaceuticals and chemical synthesis.
In terms of chemical classification, 2-Propanone, O-(2-hydroxypropyl)oxime belongs to the category of oximes, which are derivatives of aldehydes or ketones formed by the reaction with hydroxylamine. The compound can also be classified under solvents and intermediates used in organic synthesis.
The synthesis of 2-Propanone, O-(2-hydroxypropyl)oxime typically involves the reaction of acetone (2-propanone) with hydroxylamine hydrochloride in the presence of a base. Commonly used bases include sodium hydroxide or potassium hydroxide, which facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon of acetone.
The primary reaction involving 2-Propanone, O-(2-hydroxypropyl)oxime is its potential conversion into other functional groups through hydrolysis or reduction processes. For instance:
The mechanism of action for 2-Propanone, O-(2-hydroxypropyl)oxime primarily involves its reactivity due to the presence of the oxime functional group. In biological systems, oximes can act as inhibitors for certain enzymes and have been studied for their potential in treating organophosphate poisoning by reactivating acetylcholinesterase.
The synthesis of 2-Propanone, O-(2-hydroxypropyl)oxime fundamentally relies on the O-alkylation of acetone oxime (propan-2-one oxime) through nucleophilic substitution. This reaction leverages the inherent nucleophilicity of the oximate anion, generated by deprotonation of the oxime hydroxyl group under basic conditions. The oximate anion attacks the electrophilic carbon of propylene oxide (methyloxirane), resulting in ring opening and formation of the desired O-(2-hydroxypropyl) ether linkage [6]. Industrially, this reaction is conducted by reacting acetone oxime (4.32 g, 59.2 mmol) with propylene oxide (3.65 g, 62.8 mmol) in a basic aqueous environment (2% sodium hydroxide solution) at ambient temperature [6]. The intermediate product, propan-2-one O-(2-hydroxypropyl)oxime, is subsequently isolated via extraction using dichloromethane. This methodology exemplifies a classic Williamson ether synthesis adapted for oxime ether formation, benefiting from the high regioselectivity imposed by the oxime's nucleophilic character and the ring strain of the epoxide. The reaction proceeds efficiently under mild conditions, avoiding the need for expensive catalysts or specialized equipment, making it scalable for industrial production. Careful control of stoichiometry, particularly a slight excess of propylene oxide, ensures complete conversion of the oxime and minimizes dimerization or polymerization side reactions associated with the epoxide.
Table 1: Key Reaction Parameters for Nucleophilic O-Alkylation
Parameter | Value/Range | Role/Impact |
---|---|---|
Acetone Oxime | 4.32 g (59.2 mmol) | Nucleophile precursor |
Propylene Oxide | 3.65 g (62.8 mmol) | Electrophile, slight excess ensures complete oxime conversion |
Base (NaOH) | 2% aqueous solution | Generates oximate nucleophile; mild concentration minimizes hydrolysis |
Temperature | Ambient (Room Temperature) | Sufficient for reaction; minimizes energy input and side reactions |
Solvent (Extraction) | Dichloromethane | Efficient isolation of hydrophobic product from aqueous phase |
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the hydroxypropylation reaction. Two primary classes of catalysts dominate this transformation: tertiary amines and alkali metal salts. Tertiary amines, exemplified by N,N-dimethylcyclohexylamine and triethylamine, function as nucleophilic catalysts. They facilitate the reaction by reversibly forming quaternary ammonium alkoxides with the oxime, generating a more potent nucleophile that attacks the propylene oxide. This mechanism often allows for milder reaction conditions and potentially higher reaction rates compared to uncatalyzed or base-promoted routes [1]. Alternatively, alkali metal salts, particularly potassium carbonate (K₂CO₃), potassium bicarbonate (KHCO₃), and potassium fluoride (KF), serve as base catalysts. These salts promote the deprotonation of the acetone oxime to form the oximate anion directly. Potassium carbonate is frequently highlighted as the preferred alkali metal catalyst due to its optimal balance of basicity, solubility (particularly in polar aprotic solvents like N-methylpyrrolidone or dimethylformamide), and cost-effectiveness. It effectively generates the nucleophile while minimizing unwanted epoxide hydrolysis or ring-opening polymerization side reactions [1]. The choice between tertiary amine and alkali metal salt catalysis depends on factors such as desired reaction rate, solvent system compatibility, catalyst cost, and ease of separation. Industrial processes often favor robust and easily separable catalysts like potassium carbonate.
While solvent-based synthesis remains predominant, emerging mechanochemical strategies offer sustainable alternatives by eliminating organic solvents. This approach utilizes high-energy ball milling to intimately mix solid reactants—acetone oxime and propylene oxide—in the presence of a solid catalyst. Although specific documented protocols using bismuth oxide catalysts for this exact transformation within the provided search results are absent, the principle aligns with catalytic systems discussed for related oxime alkylations. Bismuth(III) compounds are known for their low toxicity and Lewis acidity, making them potential candidates for activating the epoxide ring towards nucleophilic attack by the oxime under solvent-free, mechanochemical conditions. This method leverages mechanical energy instead of thermal energy or solvents to drive the reaction, offering potential advantages in reduced environmental impact, simplified work-up (no solvent removal), and enhanced safety by avoiding volatile organic compounds and high temperatures. However, challenges related to scale-up, heat dissipation during milling, and catalyst recovery/reusability in solid-state systems require further investigation for industrial adoption. The exploration of bismuth oxide and other solid Lewis acids (e.g., zinc oxide, aluminum oxide) within this context represents an underexplored but promising area for the green synthesis of O-(2-hydroxyalkyl)oximes like the target compound [1] [8].
Regioselectivity is a critical consideration in the coupling of unsymmetrical epoxides, such as propylene oxide, with nucleophiles like acetone oxime. Propylene oxide possesses two potential sites for nucleophilic attack: the less sterically hindered primary carbon (CH₂-) and the more substituted secondary carbon (-CH-). Achieving high selectivity for attack at the primary carbon is essential for obtaining the desired O-(2-hydroxypropyl) regioisomer (where the oxime is attached to the terminal carbon, resulting in a secondary alcohol). Attack at the secondary carbon would yield the undesired O-(1-methyl-2-hydroxyethyl) isomer (a primary alcohol). Catalytic systems significantly influence this regioselectivity. Strongly basic conditions or catalysts (e.g., alkali metal hydroxides) tend to favor attack at the less substituted primary carbon due to steric factors and the Sₙ2 mechanism predominant under these conditions. This preference aligns with the desired outcome for synthesizing 2-Propanone, O-(2-hydroxypropyl)oxime [1] [6]. Conversely, acid-catalyzed conditions might favor attack at the more substituted carbon via a more carbocation-like transition state. The use of bulky nucleophiles or specific catalysts can further fine-tune selectivity. Optimizing parameters such as catalyst type and concentration (e.g., choice of alkali metal salt or tertiary amine), reaction temperature, and solvent polarity is crucial for maximizing the yield of the target regioisomer and minimizing the formation of regioisomeric byproducts that complicate purification and reduce overall process efficiency.
The production of 2-Propanone, O-(2-hydroxypropyl)oxime can be conducted in traditional batch reactors or modern continuous-flow reactors, each presenting distinct advantages and limitations relevant to process scale, safety, and efficiency.
Batch Reactors: This conventional approach involves reacting all reagents within a closed vessel (e.g., an autoclave). It is characterized by transient operation, where concentrations and reaction rates change over time. Advantages include simplicity, flexibility (easily adaptable for multi-step sequences or different products using the same vessel), and established scale-up protocols familiar to the chemical industry. Batch processing is often suitable for lower volume production (< 1 kt/a) or when the reaction pathway fits existing equipment [4] [9]. However, batch synthesis suffers from inherent drawbacks: inefficient heat management for highly exothermic reactions (like epoxide ring-opening), mixing limitations at larger scales, safety concerns associated with handling potentially hazardous reagents or intermediates in large quantities, and batch-to-batch variability. The need for start-stop cycles, catalyst separation, and product isolation also contributes to longer processing times and higher operational costs [4] [9].
Continuous-Flow Reactors: In this paradigm, reagents are continuously pumped through a temperature-controlled reactor (e.g., a coiled tube, microchip, or packed bed), operating at steady-state. This configuration offers significant advantages: superior heat and mass transfer due to high surface area-to-volume ratios, enabling precise temperature control even for highly exothermic reactions; enhanced safety by minimizing reactor headspace and inventory of hazardous materials; precise control over residence time and reaction parameters (temperature, pressure, stoichiometry); easier automation; and intrinsic scalability ("numbering up" rather than scaling up) [4] [9]. For gas-liquid reactions like hydrogenations often involved in precursor synthesis, specialized reactors like the tube-in-tube (TIT) design can efficiently handle gases (e.g., H₂) under pressure, diffusing them into the liquid stream [9]. Continuous flow is particularly advantageous for high-volume production (> 10 kt/a), reactions involving gases, or those requiring strict control over reaction parameters to suppress byproducts [4] [9]. Challenges include potential for clogging with solids, higher upfront costs for equipment, and the need for robust process understanding to ensure stable long-term operation [4].
Table 2: Comparative Analysis of Batch vs. Continuous-Flow Synthesis
Feature | Batch Reactor | Continuous-Flow Reactor |
---|---|---|
Operation Mode | Transient (concentrations change over time) | Steady-state (constant outlet composition) |
Heat Management | Challenging for exothermic reactions; scaling issues | Excellent (high surface area/volume); precise control |
Mass Transfer/Mixing | Can be inefficient at large scale | Highly efficient; rapid mixing |
Safety | Larger inventory of hazardous materials; headspace | Minimal inventory; small reaction volume; no headspace |
Reaction Control | Changing concentrations; endpoint determination needed | Precise control of residence time, T, P, stoichiometry |
Scale-up | Scaling by volume increase; may require re-optimization | Scaling by "numbering up" identical units |
Catalyst Handling | Separation required post-reaction | Fixed-bed catalysts possible; easy integration |
Process Time | Includes start-up, reaction, shutdown, cleaning | Continuous operation; high throughput |
Suitability for Gases | Less efficient gas-liquid contact; pressure limitations | Excellent (e.g., tube-in-tube reactors); high pressures |
Clogging/Solids | Less sensitive | More sensitive; requires solutions (e.g., larger channels) |
Ideal Production Volume | Low to medium (<1 kt/a) | Medium to high (>10 kt/a) |
Flexibility | High (multi-product use) | Lower (dedicated to specific process) |
The transition from batch to continuous flow represents a significant trend in process intensification for fine chemicals and pharmaceutical intermediates like O-(2-hydroxyalkyl)oximes. While batch remains suitable for smaller scales or flexible manufacturing, continuous flow offers compelling advantages in efficiency, safety, and control for larger-scale or highly exothermic productions, aligning with the principles of modern green chemistry and sustainable manufacturing [4] [7] [9].
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